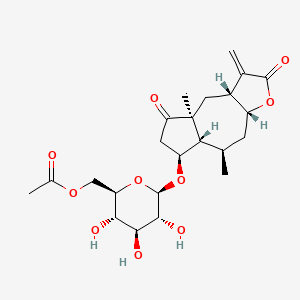
Paucin
Description
Structure
3D Structure
Properties
CAS No. |
26836-43-1 |
|---|---|
Molecular Formula |
C23H32O10 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1 |
InChI Key |
GUDGKGBWXIZDPA-ZOWPBZTMSA-N |
SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Other CAS No. |
26836-43-1 |
Synonyms |
paucin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Subspecies
Genetic and Structural Differences
X. f. paucin vs. X. f. fastidiosa
The primary distinction lies in their genetic architecture:
The pilU locus, critical for twitching motility and virulence, illustrates key differences. For example, the X. f. fastidiosa strain PD0411 exhibits an atypical pilU allele (pilU#11), which clusters phylogenetically with X. f. This compound rather than its own subspecies. This suggests interspecies recombination, a rare phenomenon in Xylella evolution .
Functional Implications
- Pathogenicity : X. f. fastidiosa is widely associated with Pierce’s disease in grapevines, while X. f. This compound’s pathogenicity profile is less defined. The pilU allele divergence may influence host specificity and virulence mechanisms.
- Geographic Distribution: X. f. This compound has been detected in Central American regions, whereas X. f. fastidiosa is prevalent in North and South America .
Comparative Genomic Analysis
Whole-genome sequencing of X. f. This compound ST53 reveals conserved regions with other this compound strains but significant divergence in non-MLST loci when compared to X. f. fastidiosa. For example:
- Recombination Tests : Modified statistical tests on the pilU#11 allele of PD0411 show strong evidence of recombination (p < 0.001), supporting gene flow between subspecies .
- Evolutionary Divergence : Phylogenetic analyses place X. f. This compound and X. f. fastidiosa in distinct clades, reflecting their adaptation to different ecological niches.
Preparation Methods
Key Steps in Isolation
-
Plant Material Preparation :
-
Baileya pauciradiata (e.g., leaves, flowers) is dried and crushed.
-
-
Extraction :
-
Purification :
-
Fractionation via vacuum liquid chromatography (VLC) or column chromatography.
-
Final purification by recrystallization or HPLC.
-
| Parameter | Details | Reference |
|---|---|---|
| Extraction Solvent | Ethanol | |
| Purification Method | VLC followed by recrystallization | |
| Yield | Not explicitly reported; estimated ~1–5% |
Biosynthetic Pathways
Sesquiterpene lactones like this compound derive from germacradienes via enzymatic oxidation and cyclization.
Proposed Biosynthetic Steps
-
Farnesyl Pyrophosphate (FPP) Cyclization :
-
Hydroxylation and Oxidation :
-
Lactonization :
-
Ring Contraction :
| Enzyme/Step | Function | Reference |
|---|---|---|
| Cytochrome P450 | Hydroxylation of germacradiene | |
| NADP⁺-Dependent Dehydrogenases | Oxidation to carboxylic acid |
Comparative Analysis of Sesquiterpene Lactone Syntheses
Q & A
Q. How can Paucin’s structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations). Use PCA (principal component analysis) to correlate structural descriptors (LogP, polar surface area) with bioactivity. Publish full synthetic protocols and raw spectral data in supplementary materials .
Key Considerations for Rigorous Research
- Data Integrity : Archive raw datasets (e.g., NMR FID files, chromatograms) in FAIR-aligned repositories. Use electronic lab notebooks (ELNs) for version control .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and report negative results to avoid publication bias .
- Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and declare conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


